molecular formula C11H12O3 B8705009 Methyl 3-(2-formylphenyl)propionate CAS No. 63969-79-9

Methyl 3-(2-formylphenyl)propionate

Cat. No.: B8705009
CAS No.: 63969-79-9
M. Wt: 192.21 g/mol
InChI Key: JWECQVRJUPESPW-UHFFFAOYSA-N
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Description

Methyl 3-(2-formylphenyl)propionate is an aromatic ester featuring a propionate backbone esterified with a methyl group and substituted at the phenyl ring with a formyl (–CHO) group at the ortho position. The compound combines the reactivity of an aldehyde (for nucleophilic additions or oxidations) with the hydrolytic stability of an ester. Its structure enables diverse applications, including pharmaceutical intermediates, agrochemical precursors, and coordination chemistry due to the formyl group’s ability to act as a ligand or participate in condensation reactions.

Properties

CAS No.

63969-79-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-(2-formylphenyl)propanoate

InChI

InChI=1S/C11H12O3/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12/h2-5,8H,6-7H2,1H3

InChI Key

JWECQVRJUPESPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=CC=C1C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 3-(2-formylphenyl)propionate are best contextualized by comparing it to related esters with varying substituents on the phenyl ring or backbone. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Methyl 3-(Substituted Phenyl)propionate Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound –CHO (ortho) C₁₁H₁₂O₃ 192.21 High reactivity due to aldehyde group; potential for Schiff base formation or coordination chemistry.
Methyl 3-(2-methoxyphenyl)propionate –OCH₃ (ortho) C₁₁H₁₄O₃ 194.23 Enhanced solubility in organic solvents; used as a flavor/fragrance intermediate due to methoxy group’s stability.
Methyl 3-(2-hydroxyphenyl)propionate –OH (ortho) C₁₀H₁₂O₃ 180.21 Higher polarity; forms hydrogen bonds, influencing crystallinity. Used in UV stabilizers and pharmaceutical intermediates.
Methyl 3-(methylthio)propionate –SCH₃ (backbone) C₅H₁₀O₂S 134.19 Sulfur-containing variant; exhibits larvicidal activity (LC₅₀ ~10 ppm against Aedes aegypti). Requires careful handling due to thioether reactivity.
Methyl 3-(thiophen-2-yl)propionate Thiophene (2-position) C₈H₁₀O₂S 170.23 Heteroaromatic analog; liquid at room temperature. Used in organic synthesis (e.g., eprosartan precursor).

Key Research Findings

Reactivity and Applications :

  • The formyl group in this compound allows for derivatization into imines or hydrazones, critical in drug design. In contrast, the hydroxyl variant (Methyl 3-(2-hydroxyphenyl)propionate) undergoes ester hydrolysis more readily under basic conditions due to electron-withdrawing effects.
  • Esters with electron-deficient aromatic rings (e.g., 4-chlorophenyl isoxazole propionates) show enhanced bioactivity. Methyl 3-[3-(4-chlorophenyl)-isoxazole-5-yl]propionate, for example, demonstrated 95% larval mortality in Aedes aegypti at 20 ppm, highlighting substituent-dependent efficacy.

Physical Properties :

  • The thiophene derivative (Methyl 3-(thiophen-2-yl)propionate) is a pale yellow liquid (BP: ~166°C), while the hydroxyl analog is a crystalline solid (MP: 40–44°C). The formyl variant’s physical state is inferred to be liquid based on structural analogs.
  • Solubility trends correlate with substituent polarity: hydroxyl > formyl > methoxy > thiophene.

Safety and Handling :

  • Sulfur-containing derivatives (e.g., Methyl 3-(methylthio)propionate) require storage at ambient temperatures to prevent decomposition. The formyl variant may necessitate protection from moisture and oxidizers due to aldehyde sensitivity.

Structural Insights from Crystallography

While direct data for this compound are sparse, related compounds (e.g., ) reveal intramolecular C–H···O hydrogen bonds stabilizing planar conformations. Such interactions likely enhance thermal stability and influence packing in the solid state. In contrast, Methyl 3-(2-hydroxyphenyl)propionate forms intermolecular hydrogen bonds, leading to higher melting points.

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